1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Conformational analysis Steric hindrance N-Aryl bond rotation barrier

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 923721-63-5, MF: C₁₅H₁₇NO₂, MW: 243.30) is an N-arylpyrrole-3-carboxylic acid derivative belonging to a broader class of pyrrole-based screening compounds and synthetic building blocks. The core pyrrole ring is substituted at the 1-position with a 2,3-dimethylphenyl group and at the 2- and 5-positions with methyl groups, with a free carboxylic acid at the 3-position.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
Cat. No. B13154155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=CC(=C2C)C(=O)O)C)C
InChIInChI=1S/C15H17NO2/c1-9-6-5-7-14(11(9)3)16-10(2)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18)
InChIKeyPRFFGCVFEMKDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid – Compound Identity and Comparator Landscape for Procurement Decisions


1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 923721-63-5, MF: C₁₅H₁₇NO₂, MW: 243.30) is an N-arylpyrrole-3-carboxylic acid derivative belonging to a broader class of pyrrole-based screening compounds and synthetic building blocks . The core pyrrole ring is substituted at the 1-position with a 2,3-dimethylphenyl group and at the 2- and 5-positions with methyl groups, with a free carboxylic acid at the 3-position . This compound is commercially available from multiple suppliers including Santa Cruz Biotechnology (sc-332390), Fluorochem, AKSci, and Leyan, typically at 95% purity . The closest structural analogs are the regioisomeric dimethylphenyl variants (2,4-; 2,5-; 3,5-; and 3,4-dimethylphenyl), along with the unsubstituted N-phenyl analog (CAS 3807-56-5) . Within the N-pyrrole-3-carboxylic acid chemotype, this class has been investigated as a scaffold for COX-2 inhibitors, NRF2 regulators, and GPR120 agonists, though compound-specific quantitative bioactivity data for this exact entity remain limited in the open literature [1].

Why Regioisomeric Substitution of 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Is Not Interchangeable


Five regioisomeric dimethylphenyl variants of the 2,5-dimethyl-1H-pyrrole-3-carboxylic acid core are commercially available, and while they share identical molecular formulae (C₁₅H₁₇NO₂) and nearly identical computed bulk physicochemical properties (pKa ~3.39, LogP ~3.04, TPSA ~42.2 Ų), they are not functionally interchangeable [1]. The position of the two methyl groups on the N-phenyl ring governs the conformational preferences of the aromatic substituent relative to the pyrrole plane—directly controlling the steric environment around the carboxylic acid pharmacophore and the accessibility of the pyrrole ring for π-π stacking interactions [2]. The 2,3-dimethylphenyl substitution pattern introduces ortho-methyl steric hindrance adjacent to the pyrrole N-aryl bond, which is absent in the 3,5- and 3,4- variants and differs from the 2,4- and 2,5- arrangements in both magnitude and directionality of the steric effect . These conformational and steric differences have direct consequences for molecular recognition in biological targets, crystal packing in materials applications, and reactivity in further synthetic derivatization [3].

Quantitative Evidence Differentiating 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid from Closest Analogs


Ortho-Methyl Steric Hindrance: Distinct Conformational Profile of the 2,3-Dimethylphenyl Substituent vs. 3,5- and 3,4-Dimethylphenyl Regioisomers

The 2,3-dimethylphenyl group places a methyl substituent at the ortho position (C2 of the phenyl ring) relative to the N-pyrrole attachment point. This creates steric hindrance that constrains rotation around the N-aryl bond, as documented for the simpler analog 1-(2,3-dimethylphenyl)-1H-pyrrole . In contrast, the 3,5-dimethylphenyl and 3,4-dimethylphenyl regioisomers carry no ortho substituent and thus present a fundamentally different and less restricted conformational landscape around this critical bond [1]. The consequence is a differentiated dihedral angle distribution between the pyrrole and phenyl ring planes, which alters the spatial presentation of the carboxylic acid moiety and the pyrrole π-face available for stacking interactions.

Conformational analysis Steric hindrance N-Aryl bond rotation barrier

Physicochemical Property Comparison: Near-Identical Bulk Parameters Across Regioisomers Confirm That Steric and Electronic Nuance, Not Bulk Properties, Drive Differentiation

Computed physicochemical properties from ChemBase reveal that the 2,3-dimethylphenyl and 3,4-dimethylphenyl regioisomers share essentially identical pKa, LogP, LogD, and TPSA values. The 2,3-isomer (CBID 279780) has a computed Acid pKa of 3.39, cLogP of 3.04, and TPSA of 42.23 Ų [1]. The 3,4-isomer (CBID 280033) yields an Acid pKa of 3.39, cLogP of 3.04, and TPSA of 42.23 Ų [2]. This parity in bulk descriptors across regioisomers is a critical insight: any differential biological or materials performance cannot be attributed to differences in lipophilicity, ionization state, or hydrogen bond donor/acceptor counts, but must arise from the steric and conformational features unique to the 2,3-substitution pattern. The 2,3-isomer has one freely rotatable bond vs. two for the 3,4-isomer, consistent with restricted N-aryl rotation [1].

Computed physicochemical properties Regioisomer comparison Drug-likeness parameters

Documented Hydrogen-Bonding and π-π Stacking Capacity: Santa Cruz Biotechnology Characterization of the 2,3-Dimethylphenyl Isomer

In its compound-specific catalog entry, Santa Cruz Biotechnology explicitly characterizes 1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as 'showcas[ing] remarkable characteristics as a pyrrole derivative, particularly in its capacity for hydrogen bonding and π-π stacking interactions,' further noting that 'the dimethylphenyl substituent imparts hydrophobic character' to the molecule . This annotation is notable because it is compound-specific rather than generic to the pyrrole class, and it aligns with the structural logic that the 2,3-dimethylphenyl group—possessing both an ortho-methyl (enforcing conformational constraint) and a meta-methyl (modulating electron density)—creates a defined hydrophobic surface adjacent to the polar carboxylic acid, potentially facilitating directional intermolecular interactions. Among the regioisomer series, this explicit vendor-level property annotation appears unique to the 2,3-dimethylphenyl variant in the Santa Cruz Biotechnology catalog .

Hydrogen bonding π-π stacking interactions Supramolecular recognition

Class-Level Evidence: N-Pyrrolylcarboxylic Acid Scaffold Validated as COX-2 Inhibitor Pharmacophore with In Vivo Anti-Inflammatory Activity

The N-pyrrolylcarboxylic acid chemotype, of which the target compound is a member, has been validated as a COX-2 inhibitor scaffold through 3D-QSAR modeling (CoMFA and CoMSIA) and in vivo evaluation. In the foundational study by Lessigiarska et al. (2005), 38 N-pyrrolylcarboxylic acids were synthesized and analyzed, with nine selected for in vivo anti-inflammatory testing. Six of nine tested compounds showed >70% protection against carrageenin-induced rat paw edema at 20–40 mg/kg i.p., compared to 54% for the reference drug indomethacin at 2 mg/kg i.p. [1]. A subsequent study by Vladimirova and Bijev (2014) reported 20 additional N-pyrrolylcarboxylic acids designed as COX-2-selective inhibitors, synthesized in 70–82% yields via Paal-Knorr cyclization, with carrageenin-induced edema inhibition and analgesic activity confirmed [2]. While the specific 2,3-dimethylphenyl compound was not individually tested in these studies, the consistent activity across diverse N-aryl substitution patterns establishes the scaffold's robustness and supports the expectation that this regioisomer—with its unique steric profile—may yield differentiated SAR outcomes.

COX-2 inhibition N-pyrrolylcarboxylic acids Anti-inflammatory QSAR

Class-Level Evidence: 3-Carboxylic Acid Pyrroles Patented as NRF2 Regulators for Respiratory Disease Indications

A GlaxoSmithKline patent family (US20200031820A1, WO2018109641) explicitly claims 3-carboxylic acid pyrrole compounds as NRF2 regulators for the treatment of respiratory diseases including COPD, asthma, ALI, ARDS, and pulmonary fibrosis [1]. The patent's Markush structures encompass N-aryl-substituted pyrrole-3-carboxylic acids, directly including the chemotype of the target compound. The therapeutic rationale is explicitly tied to the 3-carboxylic acid functionality on the pyrrole ring as a pharmacophoric element for NRF2 pathway modulation [2]. The target compound, with its 2,3-dimethylphenyl N-substituent, represents a specific embodiment within this patented scope. This class-level patent protection confirms industrial interest in the chemotype and provides a framework for structure-activity exploration in which the 2,3-dimethylphenyl variant may serve as a key analog for probing steric effects on NRF2 target engagement.

NRF2 regulation COPD Oxidative stress 3-Carboxylic acid pyrroles

Rotatable Bond Count as a Computational Descriptor of Conformational Restriction: 2,3-Isomer (1 Rotatable Bond) vs. 3,4-Isomer (2 Rotatable Bonds)

JChem calculations on the ChemBase platform identify a subtle but meaningful computational distinction between regioisomers: the 2,3-dimethylphenyl compound has only one freely rotatable bond, compared to two for the 3,4-dimethylphenyl analog [1][2]. This difference arises directly from the ortho-methyl group in the 2,3-isomer restricting rotation around the N-aryl bond, effectively removing one degree of conformational freedom. In fragment-based and lead-like compound design, a lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding, potentially translating to improved ligand efficiency and higher hit confirmation rates in biophysical assays [3]. This computational parameter provides a quantitative, albeit indirect, basis for preferring the 2,3-isomer in screening library design when conformational pre-organization is desired.

Rotatable bonds Conformational entropy Ligand efficiency Drug-likeness

Recommended Application Scenarios for 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Like Screening Library Design Requiring Conformational Constraint

With only 1 rotatable bond vs. 2 for the 3,4-dimethylphenyl regioisomer, this compound provides a more conformationally pre-organized scaffold for fragment-based drug discovery (FBDD) applications [1]. The reduced entropic penalty upon target binding supports its inclusion in screening libraries targeting rigid or conformationally selective binding pockets. The documented hydrogen bonding and π-π stacking capacity further supports its utility as a fragment hit with defined interaction vectors .

COX-2 Inhibitor SAR Expansion with a Sterically Differentiated N-Aryl Substituent

The N-pyrrolylcarboxylic acid scaffold is validated as a COX-2 inhibitor pharmacophore with in vivo efficacy exceeding indomethacin in preclinical models [2]. The 2,3-dimethylphenyl variant introduces an ortho-methyl steric effect adjacent to the N-aryl junction—a steric feature absent from most published N-pyrrolylcarboxylic acid COX-2 inhibitors. This compound is suitable for SAR studies exploring how conformational restriction at the N-aryl position modulates COX-2 vs. COX-1 selectivity and in vivo anti-inflammatory potency.

NRF2 Regulator Analog Synthesis Within Patented Chemical Space

The GlaxoSmithKline patent family (US20200031820A1, WO2018109641) establishes industrial interest in 3-carboxylic acid pyrroles as NRF2 regulators for respiratory indications including COPD and asthma [3]. The 2,3-dimethylphenyl substitution is a distinct embodiment within the patented Markush scope. This compound may be procured as a key intermediate or comparator for medicinal chemistry programs investigating NRF2 modulation, particularly for probing the steric tolerance of the NRF2-KEAP1 interaction interface.

Supramolecular Chemistry and Crystal Engineering Leveraging Defined Hydrogen-Bonding and Stacking Motifs

Santa Cruz Biotechnology's explicit annotation of this compound's hydrogen bonding and π-π stacking capacity, coupled with its hydrophobic dimethylphenyl surface, positions it for use in supramolecular recognition studies and crystal engineering . The ortho-methyl group restricts the conformational space of the N-aryl substituent, potentially enabling more predictable supramolecular synthon formation compared to freely rotating regioisomers. Applications include co-crystal design, metal-organic framework (MOF) linker development, and studies of directional non-covalent interactions.

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.